molecular formula C14H12ClN3 B13350640 [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine

[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine

Cat. No.: B13350640
M. Wt: 257.72 g/mol
InChI Key: SAIPOSMOTFGKMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine is a compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine typically involves the reaction of 2-chlorobenzylamine with o-phenylenediamine under acidic conditions to form the benzodiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or polyphosphoric acid trimethylsilyl ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the benzodiazole ring.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzodiazole derivatives depending on the nucleophile used.

Scientific Research Applications

[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of [4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(1H-1,3-benzodiazol-1-yl)-2-chlorophenyl]methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl group can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C14H12ClN3

Molecular Weight

257.72 g/mol

IUPAC Name

[4-(benzimidazol-1-yl)-2-chlorophenyl]methanamine

InChI

InChI=1S/C14H12ClN3/c15-12-7-11(6-5-10(12)8-16)18-9-17-13-3-1-2-4-14(13)18/h1-7,9H,8,16H2

InChI Key

SAIPOSMOTFGKMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC(=C(C=C3)CN)Cl

Origin of Product

United States

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